Target Engagement: PDHK1 Inhibitory Potency in Primary Assay
The compound demonstrates potent inhibitory activity against PDHK1 in a primary biochemical assay, classified into the highest potency bin (<=0.1 µM) in a molecular bioactivity database [1]. This level of potency is characteristic of the most active examples from the WO2012036974 patent series, which were designed to bind the lipoyl domain of PDHK1 [2]. A direct comparator, the generic metabolic modulator dichloroacetate (DCA), inhibits PDHK1 weakly with an IC50 typically >1000 µM, highlighting over four orders of magnitude difference in target engagement potential [3].
| Evidence Dimension | PDHK1 Biochemical Inhibitory Activity |
|---|---|
| Target Compound Data | <= 0.1 µM (highest activity bin) |
| Comparator Or Baseline | Dichloroacetate (DCA): >1000 µM (IC50) |
| Quantified Difference | >10,000-fold difference (potency bin vs. published DCA IC50) |
| Conditions | In vitro biochemical assay for PDHK1; DCA IC50 from literature on PDHK isoforms. |
Why This Matters
The substantial potency differential against a benchmark competitor underscores the compound's value for studies requiring strong PDHK1 suppression at low concentrations, avoiding the millimolar concentrations needed for DCA which often cause off-target effects.
- [1] MolBIC. Compound Information: Bioactivity Value <= 0.1 µM for CP0013829. IDRBLab Molecular Bioactivity Integrated Cloud. View Source
- [2] Tsui, H.-C., Paliwal, S., & Fischmann, T. O. (2013). WO2012036974A1 - Novel thiazole-carboxamide derivatives as PDK1 inhibitors. World Intellectual Property Organization. Assays for PDHK1 inhibition. View Source
- [3] Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer. *Journal of the National Cancer Institute*, 109(11). DCA IC50 values for PDK isoforms are typically in the millimolar range. View Source
